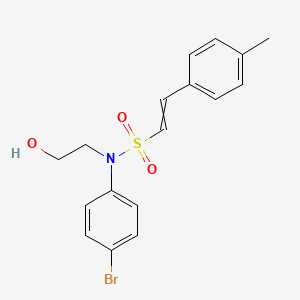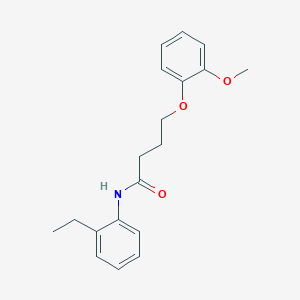
1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride” is a chemical compound with the molecular formula C6H9ClF3N5 . It has a molecular weight of 243.62 . The compound is also known as "5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized by various techniques such as IR, 1H NMR, 13C NMR, and MS . The structure was confirmed by X-ray diffraction, and its crystallography and conformation were analyzed .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación
Selective Inhibitors Design
Compounds with substituted imidazole scaffolds are recognized for their role as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is instrumental in mediating proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds are thoroughly reviewed, highlighting the importance of crystal structures of p38 in complex with small organic ligands for guiding inhibitor development. These inhibitors show potential for higher binding selectivity and potency due to specific scaffold substitutions and interactions within the kinase's binding pocket (Scior et al., 2011).
Optical Sensors Development
Pyrimidine derivatives are recognized for their application in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. This review encompasses various pyrimidine-based optical sensors, underlining their biological and medicinal applications alongside their exquisite sensing capabilities (Jindal & Kaur, 2021).
Pharmacophore Exploration for Therapeutic Applications
The therapeutic potential of 1,3,4-oxadiazole tailored compounds is extensively reviewed, emphasizing the structural feature of the 1,3,4-oxadiazole ring that facilitates effective binding with various enzymes and receptors. This structural motif is implicated in a range of bioactivities, offering valuable insights for the development of novel medicinal agents with diverse therapeutic effects (Verma et al., 2019).
Microwave-Assisted Synthesis
The review on microwave-assisted synthesis of azaheterocyclic systems highlights the advantages of microwave energy in the synthesis of heterocycles, including pyrroles, pyrazoles, and tetrazoles. This methodology offers cleaner chemistry, reduced reaction times, and improved yields, pointing to its utility in efficiently generating compounds for further research and application (Sakhuja, Panda, & Bajaj, 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
1-pyrrolidin-3-yl-5-(trifluoromethyl)tetrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N5.ClH/c7-6(8,9)5-11-12-13-14(5)4-1-2-10-3-4;/h4,10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNNLDYBWJGMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=NN=N2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(4-ethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2679447.png)
![methyl 5-((3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2679449.png)



![3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2679455.png)

![(E)-4-(Dimethylamino)-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-enamide](/img/structure/B2679460.png)

![1-(4-Chlorophenyl)-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine](/img/structure/B2679465.png)


